molecular formula C19H22N2O6 B14263000 4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide) CAS No. 156695-51-1

4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)

Cat. No.: B14263000
CAS No.: 156695-51-1
M. Wt: 374.4 g/mol
InChI Key: MELDJAWHJYNMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide) is a complex organic compound characterized by its unique structure, which includes two hydroxybenzamide groups connected by a pentane-1,5-diylbis(oxy) linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide) typically involves the reaction of 4-hydroxybenzamide with 1,5-dibromopentane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the hydroxybenzamide attack the bromine atoms of the dibromopentane, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

4,4’-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the hydroxybenzamide groups to amine groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

4,4’-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,4’-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4’-[Pentane-1,5-diylbis(oxy)]dibenzimidamide: Similar structure but with imidamide groups instead of hydroxybenzamide groups.

    4,4’-[Ethane-1,2-diylbis(oxy)]dianiline: Similar structure but with aniline groups instead of hydroxybenzamide groups.

    Pentamidine isethionate: An aromatic diamidine with a similar linker but different functional groups.

Uniqueness

4,4’-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide) is unique due to its specific combination of hydroxybenzamide groups and the pentane-1,5-diylbis(oxy) linker. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

156695-51-1

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

IUPAC Name

N-hydroxy-4-[5-[4-(hydroxycarbamoyl)phenoxy]pentoxy]benzamide

InChI

InChI=1S/C19H22N2O6/c22-18(20-24)14-4-8-16(9-5-14)26-12-2-1-3-13-27-17-10-6-15(7-11-17)19(23)21-25/h4-11,24-25H,1-3,12-13H2,(H,20,22)(H,21,23)

InChI Key

MELDJAWHJYNMMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NO)OCCCCCOC2=CC=C(C=C2)C(=O)NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.